molecular formula C12H6Cl2O2 B14659508 Naphthalene-1,2-dicarbonyl dichloride CAS No. 50975-63-8

Naphthalene-1,2-dicarbonyl dichloride

Cat. No.: B14659508
CAS No.: 50975-63-8
M. Wt: 253.08 g/mol
InChI Key: WUQGUKHJXFDUQF-UHFFFAOYSA-N
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Description

Naphthalene-1,2-dicarbonyl dichloride is an aromatic diacyl chloride derivative that serves as a versatile and rigid building block in organic synthesis, particularly for the construction of complex molecules. Its structure features a naphthalene ring system, which provides planarity and conformational restraint to the resulting compounds . The compound's primary research value lies in its high reactivity, where the two carbonyl chloride groups are highly electrophilic, readily undergoing nucleophilic acyl substitution reactions with a range of nucleophiles including amines, alcohols, and thiols. This allows researchers to efficiently synthesize diamides, diesters, and other functionalized naphthalene derivatives in a single step. A key area of application for 1,2-dicarbonyl compounds, in general, is in deoxygenative functionalization for the construction of C–O, C–S, and C–N bonds, as demonstrated in recent visible-light-mediated synthetic methodologies . These transformations are valuable for the late-stage functionalization of pharmaceuticals and the synthesis of natural products, providing access to a wide range of α-functionalized ketones and esters . This compound is typically synthesized from its corresponding dicarboxylic acid precursor using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to prevent hydrolysis. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures are essential, as acyl chlorides are moisture-sensitive and can cause irritation upon contact with skin or eyes.

Properties

CAS No.

50975-63-8

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

naphthalene-1,2-dicarbonyl chloride

InChI

InChI=1S/C12H6Cl2O2/c13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)12(14)16/h1-6H

InChI Key

WUQGUKHJXFDUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of naphthalene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the naphthalene-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO2) or phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions where the chloride atoms are replaced by nucleophilic species such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form naphthalene-1,2-dicarboxylic acid.

    Reduction: The compound can be reduced to form naphthalene-1,2-dicarboxaldehyde or naphthalene-1,2-dimethanol, depending on the reducing agent and reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) under mild to moderate temperatures.

    Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, often at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include naphthalene-1,2-dicarboxamides, naphthalene-1,2-dicarboxylic esters, and naphthalene-1,2-dicarboxylic thioesters.

    Hydrolysis: The major product is naphthalene-1,2-dicarboxylic acid.

    Reduction: Products include naphthalene-1,2-dicarboxaldehyde and naphthalene-1,2-dimethanol.

Scientific Research Applications

Naphthalene-1,2-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, enabling the study of protein function and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of naphthalene-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to acylate various nucleophilic species, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Dicarbonyl Dichlorides

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications
Naphthalene-1,2-dicarbonyl dichloride C₁₂H₆Cl₂O₂ Not available* 245.09 Polymer intermediates, acylations
Benzene-1,2-dicarbonyl dichloride (o-phthaloyl dichloride) C₈H₄Cl₂O₂ 88-95-9 203.02 Polyesters, plasticizers, dyes
trans-Cyclobutane-1,2-dicarbonyl dichloride C₆H₆Cl₂O₂ Not available* 181.02 Coordination chemistry, catalysis

Structural Insights:

  • Aromatic vs. Aliphatic Systems : The naphthalene derivative exhibits enhanced thermal stability and lower solubility in polar solvents compared to the benzene analogue due to its larger aromatic framework. In contrast, the cyclobutane derivative (aliphatic) demonstrates higher strain and reactivity, favoring ring-opening reactions .

Table 2: Toxicity Profiles

Compound Acute Toxicity (GHS Classification) Persistence/Bioaccumulation
This compound Likely Category 4 (oral, dermal, inhalation)* Unknown; limited data
Benzene-1,2-dicarbonyl dichloride Corrosive (skin/eye damage), Category 1B Low persistence; hydrolyzes rapidly
1,2-Dichloroethane (solvent reference) Category 2 (carcinogenic) High volatility, moderate persistence

*Inferred from structurally related naphthalene-1,4-dicarbaldehyde, which lacks full toxicological characterization .

Key Findings:

  • Reactivity Hazards : Both naphthalene- and benzene-based dichlorides are moisture-sensitive, releasing HCl upon hydrolysis. This necessitates stringent handling protocols .
  • Ecological Impact : Data gaps persist for naphthalene derivatives, though their lower volatility compared to aliphatic analogues (e.g., 1,2-dichloroethane) may reduce atmospheric dispersal .

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